molecular formula C14H14N6O4 B11282968 Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11282968
M. Wt: 330.30 g/mol
InChI Key: FDOOAZFQFXJOJA-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the tetrazolopyrimidine family This compound is characterized by its complex structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as an ethyl group, a nitrophenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Biginelli-type reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an urea derivative. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or dimethylformamide (DMF), often in the presence of a catalyst like p-toluenesulfonic acid or a Lewis acid .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency. Additionally, green chemistry approaches, such as solvent-free conditions or the use of environmentally benign solvents, are being investigated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using basic or acidic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Tin(II) chloride (SnCl₂), hydrochloric acid (HCl).

    Substitution: Sodium hydroxide (NaOH) for basic hydrolysis, sulfuric acid (H₂SO₄) for acidic hydrolysis.

Major Products

    Reduction: Conversion of the nitrophenyl group to an aminophenyl group.

    Hydrolysis: Conversion of the ester group to a carboxylic acid group.

Scientific Research Applications

Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The tetrazole ring can also mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both a nitrophenyl group and a tetrazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H14N6O4

Molecular Weight

330.30 g/mol

IUPAC Name

methyl 5-ethyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N6O4/c1-3-10-11(13(21)24-2)12(19-14(15-10)16-17-18-19)8-5-4-6-9(7-8)20(22)23/h4-7,12H,3H2,1-2H3,(H,15,16,18)

InChI Key

FDOOAZFQFXJOJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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